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Compound of Interest

Compound Name:
Methyl 2-hydroxy-6-

methylbenzoate

Cat. No.: B1216259 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 2-hydroxy-6-methylbenzoate is a substituted aromatic compound that serves as a

valuable and versatile building block in organic synthesis. Its trifunctional nature, featuring a

nucleophilic phenolic hydroxyl group, an electrophilic methyl ester, and a benzene ring

amenable to further substitution, makes it an attractive starting material for the synthesis of a

diverse range of more complex molecules. This document provides detailed application notes

and experimental protocols for key transformations involving Methyl 2-hydroxy-6-
methylbenzoate, highlighting its utility in the synthesis of intermediates for pharmaceuticals,

agrochemicals, and materials science.

Physicochemical Properties
A summary of the key physicochemical properties of Methyl 2-hydroxy-6-methylbenzoate is

provided in the table below.
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Property Value Reference

Molecular Formula C₉H₁₀O₃ [1]

Molecular Weight 166.18 g/mol [1]

CAS Number 33528-09-5 [1]

Appearance Powder [2]

Purity ≥96% [1]

Topological Polar Surface Area 46.53 Å² [1]

Hydrogen Bond Donors 1 [1]

Hydrogen Bond Acceptors 3 [1]

Rotatable Bonds 1 [1]

Applications in Organic Synthesis
Methyl 2-hydroxy-6-methylbenzoate is a key intermediate in the synthesis of a variety of

organic molecules. Its reactive sites allow for a range of chemical modifications, making it a

valuable precursor for more complex structures.

O-Alkylation and O-Arylation
The phenolic hydroxyl group is readily alkylated or arylated to form the corresponding ethers.

These ether derivatives are common intermediates in the synthesis of natural products and

biologically active molecules. O-alkylation is a fundamental transformation that can be

achieved under various basic conditions.

Synthesis of Heterocyclic Compounds
The structural features of Methyl 2-hydroxy-6-methylbenzoate make it an ideal precursor for

the synthesis of various heterocyclic systems, such as xanthones and chromones. These

scaffolds are present in numerous biologically active compounds.

Suzuki-Miyaura Cross-Coupling Reactions
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Following the conversion of the hydroxyl group to a triflate, the resulting aryl triflate can

undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a wide range of

boronic acids. This allows for the formation of carbon-carbon bonds and the synthesis of

complex biaryl structures, which are prevalent in many pharmaceutical agents.

Experimental Protocols
Protocol 1: O-Methylation of Methyl 2-hydroxy-6-
methylbenzoate
This protocol describes the methylation of the phenolic hydroxyl group of Methyl 2-hydroxy-6-
methylbenzoate to yield Methyl 2-methoxy-6-methylbenzoate, a key intermediate in the

synthesis of certain fungicides.

Reaction Scheme:

Methyl 2-hydroxy-6-methylbenzoate

Methyl 2-methoxy-6-methylbenzoate

Methylation

Dimethyl Sulfate,
NaOH

Click to download full resolution via product page

Caption: O-Methylation of Methyl 2-hydroxy-6-methylbenzoate.

Materials:

Methyl 2-hydroxy-6-methylbenzoate

Dimethyl sulfate

30% Sodium hydroxide solution

Water

Ethyl acetate
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Procedure:

To a reaction vessel containing the crude Methyl 2-hydroxy-6-methylbenzoate (1.0 eq.),

add dimethyl sulfate (1.6 - 2.2 eq.).[3]

Heat the mixture to 35-45 °C.

Slowly add 30% sodium hydroxide solution (2.8 - 4.0 eq.) dropwise, ensuring the

temperature does not exceed 45 °C.[3]

After the addition is complete, continue stirring for 1 hour.

Allow the reaction mixture to stand and separate into layers.

Collect the organic (oil) layer and wash it with water.

The resulting crude Methyl 2-methoxy-6-methylbenzoate can be purified by distillation or

used directly in the next step.

Quantitative Data:

Reactant Ratio
(Substrate:DMS:Na
OH)

Temperature (°C) Reaction Time (h) Yield (%)

1 : 1.6 : 2.8 35-40 1 Not specified

1 : 2.2 : 4.0 30-40 1 Not specified

Protocol 2: General Procedure for O-Alkylation
This protocol provides a general method for the O-alkylation of Methyl 2-hydroxy-6-
methylbenzoate using various alkyl halides.

Experimental Workflow:
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Reaction Setup

Reaction

Work-up & Purification

Dissolve Methyl 2-hydroxy-6-methylbenzoate in solvent (e.g., DMF, Acetone)

Add base (e.g., K2CO3, NaH)

Add alkyl halide

Heat reaction mixture (e.g., 60-80 °C)

Monitor progress by TLC

Cool to room temperature

Quench reaction / Filter salts

Extract with organic solvent

Dry and concentrate

Purify by chromatography or recrystallization

Click to download full resolution via product page

Caption: General workflow for O-alkylation.
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Materials:

Methyl 2-hydroxy-6-methylbenzoate

Alkyl halide (e.g., methyl iodide, benzyl bromide)

Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetone)

Dichloromethane

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

In a dry round-bottom flask, dissolve Methyl 2-hydroxy-6-methylbenzoate (1.0 eq.) in the

chosen anhydrous solvent.

Add the base (e.g., K₂CO₃, 1.5 - 2.0 eq.). If using NaH (1.1 eq.), add it portion-wise at 0 °C.

Add the alkyl halide (1.1 - 1.2 eq.) dropwise to the reaction mixture at room temperature.

Heat the mixture to 60-80 °C and stir for 4-24 hours, monitoring the reaction by Thin Layer

Chromatography (TLC).

After completion, cool the mixture to room temperature.

If K₂CO₃ was used, filter off the inorganic salts. If NaH was used, carefully quench the

reaction with water at 0 °C.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in dichloromethane, wash with saturated aqueous sodium bicarbonate

and then brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

Purify the crude product by column chromatography or recrystallization.

Representative Quantitative Data for O-Alkylation of Phenols:

Alkyl Halide Base Solvent
Temperatur
e (°C)

Time (h) Yield (%)

Methyl Iodide K₂CO₃ DMF 60 4 >90

Ethyl

Bromide
K₂CO₃ Acetone 80 12 85-95

Benzyl

Bromide
NaH DMF 25-60 6 >90

Protocol 3: Synthesis of Xanthones from Substituted
Salicylates
This protocol outlines a general method for the synthesis of xanthone derivatives from a

substituted 2-hydroxybenzoic acid (or its ester) and a phenol, which can be adapted for

derivatives of Methyl 2-hydroxy-6-methylbenzoate.

Reaction Principle:

Methyl 2-hydroxy-6-methylbenzoate Derivative

Condensation & Cyclization
(Eaton's Reagent)

Phenol Derivative

Xanthone Product
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Click to download full resolution via product page

Caption: Synthesis of Xanthones.

Materials:

A 2-hydroxy-6-methylbenzoic acid derivative (1.0 eq.)

A substituted phenol (e.g., phloroglucinol, resorcinol) (1.0 eq.)

Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid)

Procedure:

In a reaction vessel, combine the 2-hydroxy-6-methylbenzoic acid derivative, the substituted

phenol, and Eaton's reagent.[4]

Heat the mixture at 80-85 °C for approximately 3 hours.[4]

Allow the reaction to cool to room temperature.

Pour the reaction mixture into cold water.

Collect the resulting solid precipitate by filtration.

Wash the solid with water until the filtrate is neutral.

Dry the solid and purify by preparative thin-layer chromatography or column chromatography.

Representative Yields for Xanthone Synthesis:

2-Hydroxybenzoic Acid
Derivative

Phenol Yield (%)

2,4-Dihydroxybenzoic acid Phloroglucinol 33.42

2,4-Dihydroxybenzoic acid Resorcinol 11.15

2,6-Dihydroxybenzoic acid Phloroglucinol Not specified
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Protocol 4: Suzuki-Miyaura Cross-Coupling of an Aryl
Triflate Derivative
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl

triflate (which can be synthesized from Methyl 2-hydroxy-6-methylbenzoate) with a boronic

acid.

Catalytic Cycle:

Pd(0)Ln

Oxidative
Addition

Ar-OTf

Ar-Pd(II)(OTf)Ln

Transmetalation

R-B(OR)2, Base

Ar-Pd(II)(R)Ln

Reductive
Elimination

Ar-R

Click to download full resolution via product page
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Caption: Suzuki-Miyaura catalytic cycle.

Materials:

Aryl triflate derived from Methyl 2-hydroxy-6-methylbenzoate (1.0 eq.)

Aryl or vinyl boronic acid (1.2 - 2.0 eq.)

Palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%)

Base (e.g., K₃PO₄, 3.0 eq.)

Anhydrous solvent (e.g., Dioxane)

Procedure:

To a reaction flask, add the aryl triflate, boronic acid, base, and palladium catalyst.

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

Add the anhydrous solvent.

Heat the reaction mixture to a temperature between 60-100 °C and stir for 5-24 hours,

monitoring by TLC or GC-MS.

Once the reaction is complete, cool the mixture to room temperature.

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography.

Representative Quantitative Data for Suzuki-Miyaura Coupling:
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Aryl
Halide/T
riflate

Boronic
Acid

Catalyst
(mol%)

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

3-Pyridyl

triflate

Alkenyl

pinacol

boronate

Pd(PPh₃)

₄ (10)
K₃PO₄ Dioxane 100 12 74-99[5]

Chloroind

ole

Aryl

boronic

acid

P1 (1.0-

1.5)
K₃PO₄

Dioxane/

H₂O
60 5-8 91-99[6]

Aryl

bromide

Alkenyl

MIDA

boronate

Pd(OAc)₂

/SPhos

(2)

K₃PO₄
Dioxane/

H₂O
23 12 92[1]

Conclusion
Methyl 2-hydroxy-6-methylbenzoate is a readily accessible and highly functionalized building

block with significant potential in synthetic organic chemistry. The protocols outlined in these

application notes for O-alkylation, heterocycle synthesis, and cross-coupling reactions

demonstrate its versatility. These methodologies provide a solid foundation for researchers and

drug development professionals to construct complex molecular architectures for a wide range

of applications. The adaptability of these reactions allows for the generation of diverse

compound libraries for screening and lead optimization in the pursuit of new therapeutic agents

and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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